(E)-ethyl3-(1H-pyrrol-2-yl)acrylate
Description
Significance of Pyrrole-Acrylate Hybrid Architectures in Organic Synthesis and Functional Material Design
The fusion of a pyrrole (B145914) ring and an acrylate (B77674) functional group creates a unique molecular architecture with diverse applications in both organic synthesis and the design of advanced functional materials. The pyrrole moiety is a key subunit in a vast number of chromophores and fluorophores, including porphyrins and their analogues. sci-hub.se This inherent electronic property makes pyrrole-containing compounds attractive for the development of new materials with specific optical and electronic characteristics.
Pyrrole-acrylate hybrids serve as versatile building blocks, or scaffolds, for constructing more complex molecules. nih.govnih.gov The reactivity of the double bond in the acrylate group, combined with the potential for functionalization on the pyrrole ring, allows for a wide range of chemical transformations. mdpi.com This makes them valuable intermediates in the synthesis of novel heterocyclic compounds and natural product analogues. scielo.org.mx For instance, they are used to prepare pyrrolo[1,2-a]pyrazines and indolizines, which have shown potent antifungal activity. mdpi.com
In the realm of functional material design, the concept of hybrid organic-inorganic materials has gained prominence. These materials combine the properties of both organic and inorganic components to achieve enhanced performance. acs.orgmdpi.com Pyrrole-acrylate derivatives are prime candidates for incorporation into such hybrid systems. The conjugated π-system extending from the pyrrole ring through the acrylate group can be exploited in the creation of conjugated polymers and materials for organic electronics, such as organic photovoltaics and organic field-effect transistors. researchgate.net The ability to tune the electronic properties through chemical modification is a key advantage in designing materials for specific applications, such as Thermally Activated Delayed Fluorescence (TADF) materials. chemrxiv.org
Overview of Strategic Research Avenues for (E)-ethyl 3-(1H-pyrrol-2-yl)acrylate Derivatives
The strategic functionalization of (E)-ethyl 3-(1H-pyrrol-2-yl)acrylate opens up numerous avenues for research and development. These strategies focus on modifying the core structure to synthesize new compounds with tailored properties for applications in medicinal chemistry and materials science.
One major research direction is the use of (E)-ethyl 3-(1H-pyrrol-2-yl)acrylate and its analogues as precursors for the total synthesis of complex natural products and bioactive alkaloids. For example, it has been utilized as a starting material in the synthesis of the aglycone alkaloid pyrrolemarumine. scielo.org.mx The ability to selectively introduce substituents on the pyrrole nitrogen or at other positions on the ring allows for the creation of a library of derivatives for structure-activity relationship (SAR) studies, which is crucial in drug discovery. nih.govacs.org
Another significant avenue involves the elaboration of the acrylate portion of the molecule. The double bond and the ester group are reactive sites for various chemical transformations, including conjugate additions and cyclization reactions. mdpi.com This has been demonstrated in the synthesis of indolizine (B1195054) derivatives through intramolecular cyclization of enaminones derived from alkyl (E)-3-(1H-pyrrol-2-yl)acrylates. mdpi.com Such reactions provide access to novel fused heterocyclic systems that are of great interest in medicinal chemistry.
Furthermore, research is focused on incorporating this scaffold into larger macromolecular structures. Polymerization of acrylate-functionalized pyrroles can lead to novel polymers with pendant pyrrole units, creating materials with unique optical, electronic, and thermal properties. acs.org The development of palladium-catalyzed C-H alkenylation reactions provides a direct method to functionalize the pyrrole ring at the C3-position, offering a pathway to novel luminogens that can act as blue-emitting TADF materials. chemrxiv.org These advanced materials have potential applications in next-generation displays and lighting technologies.
Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-3-(1H-pyrrol-2-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9(11)6-5-8-4-3-7-10-8/h3-7,10H,2H2,1H3/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQXFCIRPHLXFH-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Investigations for E Ethyl 3 1h Pyrrol 2 Yl Acrylate and Its Analogues
Established Synthetic Pathways to (E)-ethyl 3-(1H-pyrrol-2-yl)acrylate
Traditional methods for the synthesis of (E)-ethyl 3-(1H-pyrrol-2-yl)acrylate primarily rely on the condensation and olefination reactions of pyrrole-2-carboxaldehyde. These methods are valued for their reliability and the accessibility of the starting materials.
Knoevenagel Condensation Approaches with Pyrrole (B145914) Carboxaldehydes
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. nih.gov This reaction is widely employed for the preparation of α,β-unsaturated compounds, including (E)-ethyl 3-(1H-pyrrol-2-yl)acrylate and its analogues. The reaction typically involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. nih.govresearchgate.net
In the context of synthesizing pyrrole acrylates, pyrrole-2-carboxaldehyde is reacted with an active methylene compound such as ethyl cyanoacetate. nih.govresearchgate.net The use of a catalyst, often a weak base like piperidine, facilitates the reaction. nih.govresearchgate.net Studies have shown that this method can produce the desired product in quantitative yield. nih.gov The reaction is typically carried out in a suitable solvent, such as ethanol (B145695), at room temperature. nih.govresearchgate.net
The versatility of the Knoevenagel condensation is highlighted by its application in synthesizing a variety of substituted pyrrole derivatives. For instance, the condensation of pyrrole-2-carboxaldehyde with 3-cyanoacetylindole has been achieved in an aqueous medium using L-proline as a catalyst, showcasing a green chemistry approach. researchgate.net Furthermore, ionic liquids have been explored as both solvents and catalysts for the Knoevenagel condensation of pyrrole-2-carboxaldehyde with phenyl acetonitriles, leading to good to excellent yields of 3-substituted-(1H-pyrrol-2-yl)acrylonitriles. rsc.org Some research has also focused on domino reactions involving Knoevenagel condensation, such as a domino Knoevenagel condensation/intramolecular aldol (B89426) cyclization to produce polysubstituted indolizines from pyrrole-2-carboxaldehydes. elsevierpure.com Another example is the sequential Knoevenagel condensation-intramolecular aza-Wittig reaction for the synthesis of a novel 1,4-diazepene skeleton. elsevierpure.com
Table 1: Examples of Knoevenagel Condensation for Pyrrole Acrylate (B77674) Synthesis
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Product | Yield | Reference |
| Pyrrole-2-aldehyde | Ethyl cyanoacetate | Piperidine | Ethanol | (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate | Quantitative | nih.gov |
| Pyrrole-2-carboxaldehyde | 3-Cyanoacetylindole | L-proline | Water | 2-(N-Methylindole-3-carbonyl)-3-(N-methylpyrrol-2-yl)acrylonitrile | Excellent | researchgate.net |
| Pyrrole-2-carboxaldehyde | Phenyl acetonitrile | Piperidine | [BMIM][Br] | 3-Substituted-(1H-pyrrol-2-yl)acrylonitriles | up to 98% | rsc.org |
| N-substituted pyrrole-2-carboxaldehyde | α-Azidoketone | Not specified | Not specified | 2-Acyl-4-aryl-5H-pyrrolo[1,2-d] acs.orgnih.govdiazepine | Not specified | elsevierpure.com |
Horner-Wadsworth-Emmons Olefination Strategies from Pyrrole Precursors
The Horner-Wadsworth-Emmons (HWE) olefination is another powerful tool for the stereoselective synthesis of alkenes, particularly E-isomers. thieme-connect.comthieme-connect.com This reaction involves the reaction of a phosphonate (B1237965) carbanion with an aldehyde or ketone to yield an alkene and a water-soluble phosphate (B84403) ester. thieme-connect.comthieme-connect.com The HWE reaction is often preferred over the Wittig reaction due to the higher nucleophilicity of the phosphonate carbanion and the ease of separation of the phosphate byproduct. thieme-connect.comthieme-connect.com
For the synthesis of (E)-ethyl 3-(1H-pyrrol-2-yl)acrylate, pyrrole-2-carboxaldehyde is treated with a stabilized phosphonate ylide, such as triethyl phosphonoacetate, in the presence of a base like sodium hydride. scielo.org.mx This method has been reported to produce the desired acrylate in high yield (98%). scielo.org.mx The reaction is typically conducted in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at room temperature. scielo.org.mx
The HWE reaction has also been utilized in one-pot syntheses of more complex heterocyclic systems. For example, various N-protected aromatic-ring fused pyrrole-2-carboxylate derivatives have been synthesized using a mild one-pot Horner-Wadsworth-Emmons olefination and Cu-catalyzed intramolecular N-arylation. nih.gov This approach demonstrates the broad substrate compatibility and efficiency of the HWE reaction in constructing diverse molecular architectures. nih.gov Recent developments have also shown the application of the HWE reaction in the synthesis of E-α,β-unsaturated β-boryl nitriles from potassium acyltrifluoroborates, highlighting the versatility of this olefination method. acs.org
Table 2: Horner-Wadsworth-Emmons Olefination for Pyrrole Acrylate Synthesis
| Pyrrole Precursor | Phosphonate Reagent | Base | Solvent | Product | Yield | Reference |
| Pyrrole-2-carboxaldehyde | Trimethyl phosphonoacetate | NaH | THF | Methyl (E)-3-(1H-pyrrol-2-yl)acrylate | 98% | scielo.org.mx |
| 2-Bromo arylcarboxaldehydes | N-protected phosphonoglycine trimethylesters | Not specified | Not specified | Aromatic-ring fused pyrrole-2-carboxylates | Good to excellent | nih.gov |
Advanced Pyrrole Ring Synthesis Techniques Applicable to Pyrrole Acrylates
While established methods often start with a pre-formed pyrrole ring, advanced techniques focus on constructing the pyrrole ring itself, with the acrylate functionality being introduced before, during, or after the ring formation. These methods offer greater flexibility in accessing a wider range of substituted pyrrole acrylates.
[3+2] Cycloaddition Reactions (e.g., Van Leusen Pyrrole Synthesis)
The Van Leusen pyrrole synthesis is a prominent example of a [3+2] cycloaddition reaction used to form pyrrole rings. nih.govdntb.gov.ua This reaction typically involves the base-mediated reaction of tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene, known as a Michael acceptor. nih.govmdpi.com The reaction proceeds through a [3+2] cycloaddition mechanism, followed by the elimination of the tosyl group to form the pyrrole ring. nih.gov
This method is particularly useful for synthesizing multi-substituted pyrroles. nih.govdntb.gov.ua For instance, the reaction of (E)-ethyl-3-(2-nitrophenyl)acrylate with TosMIC under basic conditions yields a pyrrole derivative. nih.gov The Van Leusen reaction is known for its operational simplicity, the ready availability of starting materials, and a broad substrate scope. nih.govdntb.gov.ua It has been successfully applied to the synthesis of various pyrrole derivatives, including those with aroyl and heteroaryl substituents. mdpi.com
Recent advancements have expanded the scope of this reaction to include three-component reactions. For example, a mixture of 3-nitrobenzaldehyde (B41214) and ethyl 2-azidoacetate can undergo a Knoevenagel condensation, followed by the addition of TosMIC to afford a 2,3,4-trisubstituted pyrrole. nih.gov
Transition Metal-Catalyzed Cycloaddition and C-N Bond Formation Processes
Transition metal catalysis has emerged as a powerful tool for the synthesis of pyrroles, offering high efficiency, selectivity, and milder reaction conditions. nih.govsioc-journal.cn These methods often involve cycloaddition reactions or the formation of C-N bonds as key steps. sioc-journal.cn
Various transition metals, including rhodium, zinc, copper, and palladium, have been employed as catalysts. acs.orgorganic-chemistry.org For example, dienyl azides can be converted to 2,5-disubstituted and 2,4,5-trisubstituted pyrroles at room temperature using catalytic amounts of zinc iodide (ZnI2) or rhodium perfluorobutyrate (Rh2(O2CC3F7)4). acs.orgorganic-chemistry.org This method provides an efficient and mild pathway for pyrrole formation. acs.orgorganic-chemistry.org
Transition metal-catalyzed cycloaddition reactions, such as [3+2], [4+1], and [2+2+1] cycloadditions, are widely used for the synthesis of the pyrrole skeleton due to their regioselectivity. sioc-journal.cn Additionally, amido-substituted Horner-Wadsworth-Emmons reagents can act as precursors to 1,3-dipoles for use in [3+2] cycloaddition reactions with alkynes, providing a modular approach to substituted pyrroles. nih.gov Ruthenium(II)-catalyzed and copper(II)-mediated reactions of substituted isoxazoles with sulfonylhydrazones have also been developed for the synthesis of highly functionalized pyrroles. researchgate.net
Photocascade Catalysis in Pyrrole Derivative Synthesis
Photocascade catalysis represents a modern and sustainable approach to organic synthesis, utilizing visible light to drive chemical reactions. acs.orgnih.govresearchgate.net This method has been successfully applied to the synthesis of pyrrole derivatives in a step-economical manner. acs.orgnih.gov
A novel photocascade catalytic radical SN2'-type reaction/radical addition/annulation sequence has been developed for the synthesis of pyrrole derivatives from N-arylglycines and Morita–Baylis–Hillman (MBH) acetates. acs.orgnih.gov This one-pot reaction forms new C-C, C-N, and C=C bonds, providing a straightforward route to these important heterocycles. acs.orgnih.gov The use of visible light photocatalysis aligns with the principles of green chemistry, offering an environmentally benign alternative to traditional synthetic methods. conicet.gov.ar
Green Chemistry Principles and Sustainable Approaches in Pyrrole Acrylate Synthesis
The development of environmentally benign synthetic methods for pyrrole derivatives, including (E)-ethyl 3-(1H-pyrrol-2-yl)acrylate, is a significant focus in modern organic chemistry. Green chemistry principles are increasingly being applied to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. Key strategies in this area include the use of aqueous media, solvent-free reaction conditions, and the application of recyclable catalysts such as nanoparticles.
Reactions in Aqueous Media and Solvent-Free Conditions
Traditional organic syntheses often rely on volatile and toxic organic solvents, which contribute to environmental pollution. Conducting reactions in water or under solvent-free conditions presents a much greener alternative. Water is an ideal solvent from an environmental and economic perspective due to its non-toxicity, non-flammability, and low cost. rsc.org The Paal-Knorr synthesis of N-substituted pyrroles, for instance, has been successfully carried out in water, demonstrating the viability of this medium for pyrrole ring formation. mdpi.com Similarly, the Knoevenagel condensation, a key reaction for the synthesis of acrylic structures, can be performed in water, often with the aid of a catalyst. researchgate.net
Solvent-free reactions, another cornerstone of green chemistry, eliminate the need for a solvent altogether, thereby reducing waste and simplifying product purification. openmedicinalchemistryjournal.com These reactions are often facilitated by microwave irradiation, which can accelerate reaction rates and improve yields. cem.com For example, the synthesis of alkyl-substituted pyrroles has been achieved through a three-component coupling on a solid surface of silica (B1680970) gel or alumina (B75360) under microwave irradiation without any solvent. cem.com The synthesis of (E)-ethyl 3-(1H-pyrrol-2-yl)acrylate and its analogues can be envisioned under these green conditions, for instance, through a Knoevenagel condensation of pyrrole-2-carbaldehyde and ethyl acetoacetate (B1235776) in water or under solvent-free conditions, potentially with catalytic assistance to enhance efficiency. sci-hub.seresearchgate.net The use of deep eutectic solvents (DESs), which are biodegradable and have low toxicity, also offers a green alternative for reactions like the Horner-Wadsworth-Emmons synthesis of α,β-unsaturated esters. rsc.orguniba.it
Table 1: Green Synthesis Approaches for Pyrrole Acrylate Analogues
| Reaction Type | Green Conditions | Catalyst | Starting Materials | Product Type | Reference |
| Paal-Knorr Synthesis | Water | Iron(III) chloride | 1,4-dicarbonyl compounds, primary amines | N-substituted pyrroles | mdpi.com |
| Knoevenagel Condensation | Water | Ethylenediammonium diacetate in ionic liquid | Aldehydes/ketones, active methylene compounds | α,β-unsaturated compounds | researchgate.net |
| Three-Component Coupling | Solvent-free, microwave irradiation | Silica gel/alumina | Carbonyl compound, amine, nitro-alkane/alkene | Alkyl-substituted pyrroles | cem.com |
| Horner-Wadsworth-Emmons | Deep eutectic solvent (Choline chloride/urea) | LiOH, K2CO3, or DBU | Triethyl phosphonates, (hetero)aromatic carbonyls | (E)-α,β-unsaturated esters | rsc.orguniba.it |
| [3+2] Cycloaddition | Water | None | N-phenacylquinolinium bromide, N-arylmaleimide | Pyrrolo[1,2-a]quinolines | researchgate.net |
Nanoparticle-Assisted Catalysis in Pyrrole Derivative Production
In the context of pyrrole synthesis, various nanoparticle-based catalysts have been explored. For instance, magnetic nanoparticles, such as cobalt ferrite (B1171679) (CoFe2O4), have been employed as efficient and reusable catalysts for the green synthesis of pyrrole derivatives. researchgate.net These magnetic nanoparticles can be easily separated from the reaction mixture using an external magnet. The synthesis of 1H-pyrrole derivatives has been achieved through a four-component reaction using CoFe2O4 nanoparticles as a catalyst. researchgate.net Similarly, nano MgO has been utilized for the synthesis of indole (B1671886) derivatives, a related class of nitrogen-containing heterocycles, under solvent-free conditions. openmedicinalchemistryjournal.com
The application of such nanoparticle catalysts to the synthesis of (E)-ethyl 3-(1H-pyrrol-2-yl)acrylate could proceed via established routes like the Paal-Knorr or Knoevenagel reactions, with the nanoparticles enhancing reaction rates and facilitating catalyst recycling. For example, a plausible approach would be the use of a supported nanoparticle catalyst in the condensation of a suitable pyrrole precursor with an acrylate derivative.
Table 2: Nanoparticle-Assisted Synthesis of Pyrrole Derivatives
| Nanoparticle Catalyst | Reaction Type | Key Features | Product Type | Reference |
| Cobalt Ferrite (CoFe2O4) | Four-component synthesis | Magnetically separable, reusable, green synthesis | 1H-pyrrole derivatives | researchgate.net |
| Nano MgO | Friedel-Crafts Alkylation | Eco-friendly, solvent-free conditions | 3-substituted indoles | openmedicinalchemistryjournal.com |
| Iron(III) oxide (Fe3O4) | Multicomponent reaction | Magnetically separable, reusable | 3-Indol-3-yl-oxoindolin-3-yl-3-acrylates | openmedicinalchemistryjournal.com |
| Alumina (nanoporous) | Paal-Knorr reaction | High surface area, catalyzes condensation and dehydration | N-substituted pyrroles | mdpi.com |
Mechanistic Elucidation of Formation Reactions
Understanding the reaction mechanisms involved in the synthesis of (E)-ethyl 3-(1H-pyrrol-2-yl)acrylate is crucial for optimizing reaction conditions and improving yields. The formation of this compound typically involves the construction of the pyrrole ring and the subsequent or concurrent formation of the acrylate side chain. Key bond-forming steps include the creation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.
Reaction Mechanism Studies of Key Carbon-Carbon and Carbon-Heteroatom Bond-Forming Steps
The synthesis of (E)-ethyl 3-(1H-pyrrol-2-yl)acrylate can be achieved through several synthetic routes, with the Paal-Knorr synthesis and the Knoevenagel condensation being two of the most fundamental.
The Paal-Knorr synthesis is a classic method for forming the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or ammonia (B1221849). researchgate.netyoutube.comwikipedia.org The mechanism, investigated by V. Amarnath et al., involves the initial attack of the amine on one of the protonated carbonyl groups to form a hemiaminal intermediate. wikipedia.org This is followed by an intramolecular attack of the amine on the second carbonyl group, leading to a cyclic 2,5-dihydroxytetrahydropyrrole derivative. wikipedia.org Subsequent dehydration steps then yield the aromatic pyrrole ring. mdpi.comwikipedia.org This reaction is typically catalyzed by a protic or Lewis acid. mdpi.comwikipedia.org
The Knoevenagel condensation is a key C-C bond-forming reaction used to create the acrylate side chain. researchgate.netscispace.com This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as ethyl acetoacetate, in the presence of a basic catalyst. rsc.orgjmcs.org.mx The mechanism generally proceeds through the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. jmcs.org.mx The resulting aldol-type intermediate then undergoes dehydration to yield the α,β-unsaturated product. scispace.com In the synthesis of (E)-ethyl 3-(1H-pyrrol-2-yl)acrylate, pyrrole-2-carbaldehyde would react with an active methylene compound like ethyl acetoacetate. sci-hub.seresearchgate.net
Table 3: Mechanistic Steps in the Formation of Pyrrole Acrylates
| Reaction | Key Mechanistic Steps | Intermediates | Bond Formations | Reference |
| Paal-Knorr Synthesis | 1. Protonation of a carbonyl group. 2. Nucleophilic attack of the amine to form a hemiaminal. 3. Intramolecular cyclization. 4. Dehydration to form the aromatic pyrrole ring. | Hemiaminal, 2,5-dihydroxytetrahydropyrrole | C-N | mdpi.comwikipedia.org |
| Knoevenagel Condensation | 1. Deprotonation of the active methylene compound to form a carbanion. 2. Nucleophilic attack of the carbanion on the carbonyl carbon. 3. Formation of an aldol intermediate. 4. Dehydration to form the α,β-unsaturated product. | Carbanion, Aldol intermediate | C-C | researchgate.netscispace.comjmcs.org.mx |
Advanced Spectroscopic and Crystallographic Characterization of E Ethyl 3 1h Pyrrol 2 Yl Acrylate and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. Through various NMR techniques, detailed information about the carbon skeleton, proton environments, and their connectivity can be obtained.
Proton (1H) NMR Spectral Analysis and Chemical Shift Assignments
Proton (¹H) NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. For (E)-ethyl 3-(1H-pyrrol-2-yl)acrylate, the ¹H NMR spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals for each proton. scielo.org.mxrsc.org
The protons of the ethyl group exhibit characteristic signals: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling with each other. nih.goviucr.org The protons on the pyrrole (B145914) ring and the acrylate (B77674) moiety show signals in the aromatic and olefinic regions of the spectrum, respectively. scielo.org.mxrsc.org The coupling constants (J values) between adjacent protons are instrumental in confirming the E-configuration of the double bond. rsc.org The broad singlet observed for the NH proton of the pyrrole ring is a key identifier. scielo.org.mxiucr.org
Table 1: ¹H NMR Chemical Shift Assignments for (E)-ethyl 3-(1H-pyrrol-2-yl)acrylate
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| NH (pyrrole) | 9.21 | br s | - |
| H (vinylic) | 7.57 | d | 15.9 |
| H-5' (pyrrole) | 6.93-6.92 | m | - |
| H-3' (pyrrole) | 6.56-6.55 | m | - |
| H-4' (pyrrole) | 6.28-6.26 | m | - |
| H (vinylic) | 6.05 | d | 15.9 |
| CH₂ (ethyl) | 4.24 | q | 7.1 |
| CH₃ (ethyl) | 1.32 | t | 7.1 |
Data obtained in CDCl₃ at 600 MHz rsc.org
Carbon-13 (13C) NMR Spectral Analysis and Carbon Skeletal Determination
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the molecule. Each unique carbon atom in (E)-ethyl 3-(1H-pyrrol-2-yl)acrylate gives a distinct signal in the ¹³C NMR spectrum. scielo.org.mxrsc.org
The carbonyl carbon of the ester group is typically observed at the downfield end of the spectrum. The carbons of the pyrrole ring and the vinylic carbons of the acrylate group appear in the intermediate region, while the aliphatic carbons of the ethyl group are found at the upfield end. scielo.org.mxrsc.org
Table 2: ¹³C NMR Chemical Shift Assignments for (E)-ethyl 3-(1H-pyrrol-2-yl)acrylate
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C=O (ester) | 167.7 |
| C-3 (vinylic) | 134.3 |
| C-2' (pyrrole) | 128.5 |
| C-5' (pyrrole) | 122.4 |
| C-3' (pyrrole) | 114.3 |
| C-2 (vinylic) | 111.3 |
| C-4' (pyrrole) | 110.8 |
| OCH₂ (ethyl) | 60.2 |
| CH₃ (ethyl) | 14.4 |
Data obtained in CDCl₃ at 150 MHz rsc.org
Two-Dimensional (2D) NMR Techniques for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish the connectivity between protons and carbons and to confirm the structural assignments made from 1D NMR data. jmcs.org.mxuc.pt COSY spectra show correlations between coupled protons, helping to trace the proton-proton networks within the molecule. uc.pt HSQC spectra reveal correlations between protons and the carbon atoms to which they are directly attached, providing unambiguous C-H connectivity. jmcs.org.mx These techniques are invaluable for the complete and accurate structural elucidation of (E)-ethyl 3-(1H-pyrrol-2-yl)acrylate and its derivatives. jmcs.org.mxuc.pt
Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a key method for identifying the functional groups present in a molecule and for studying intermolecular interactions.
Fourier Transform Infrared (FT-IR) Spectroscopy and Characteristic Absorption Bands
The FT-IR spectrum of (E)-ethyl 3-(1H-pyrrol-2-yl)acrylate displays characteristic absorption bands corresponding to its various functional groups. A significant band is observed for the N-H stretching vibration of the pyrrole ring. tandfonline.com The C=O stretching vibration of the ester group gives rise to a strong absorption band. scielo.org.mx The C=C stretching vibrations of the acrylate and pyrrole moieties, as well as the C-O stretching of the ester, are also readily identifiable. scielo.org.mx The presence of intermolecular hydrogen bonding, such as N-H···O interactions, can be inferred from shifts in the positions and changes in the shapes of the corresponding vibrational bands. tandfonline.com
Table 3: Characteristic FT-IR Absorption Bands for (E)-ethyl 3-(1H-pyrrol-2-yl)acrylate
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (pyrrole) | Stretching | ~3475 |
| C=O (ester) | Stretching | ~1700 |
| C=C (alkene) | Stretching | ~1622 |
| C-O (ester) | Stretching | ~1163 |
Data from film scielo.org.mx
Electronic Absorption and Emission Spectroscopy
Electronic absorption and emission spectroscopy provide insights into the electronic structure and photophysical properties of molecules. A derivative, ethyl 2-cyano-3-{5-[(4-nitro-benzoyl)-hydrazonomethyl]-1H-pyrrol-2-yl}-acrylate, has been shown to exhibit photoluminescent behavior. researchgate.net The study of a C3-symmetric triaminoguanidine-based Schiff base of ethyl(E)-2-cyano-3-(1H-pyrrol-2-yl)acrylate revealed a color change from yellowish-orange to wine-red upon the addition of Zn²⁺ ions, with a red-shifted absorption maximum from 450 nm to 550 nm. nih.gov Furthermore, a series of C-cyanovinylpyrrole containing aroylhydrazones have been identified as good photoluminescent materials with intense emission in the yellow, green, and blue regions. arabjchem.org
Ultraviolet-Visible (UV-Vis) Absorption Properties and Electronic Transitions
The electronic properties of (E)-ethyl 3-(1H-pyrrol-2-yl)acrylate and its derivatives are readily investigated using UV-Vis spectroscopy. The absorption of ultraviolet and visible light by these molecules corresponds to the excitation of electrons from lower to higher energy orbitals, specifically involving π → π* and n → π* transitions within the conjugated system. researchgate.netnih.gov
Derivatives of (E)-ethyl 3-(1H-pyrrol-2-yl)acrylate exhibit characteristic absorption bands in the UV-Vis region. For instance, a series of C-vinylpyrrole containing aroylhydrazones, which are derivatives, show strong n−π* and charge transfer (π–π) transitions. nih.gov The position and intensity of these absorption maxima (λmax) are influenced by the specific substituents on the pyrrole ring and the acrylate moiety. Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be employed to simulate and interpret the experimental UV-Vis spectra, providing detailed information on the nature of the electronic transitions, including their energy and oscillator strength. nih.govresearchgate.net For example, in some derivatives, the electronic transitions are of a π → π nature. researchgate.net The solvent environment can also influence the absorption spectra, causing shifts in the λmax values. nih.gov
Below is a table summarizing the UV-Vis absorption data for selected derivatives of (E)-ethyl 3-(1H-pyrrol-2-yl)acrylate.
| Compound | λmax (nm) | Solvent | Reference |
| (E)-ethyl 3,5-dimethyl-4-((2-phenylhydrazono)methyl)-1H-pyrrole-2-carboxylate | 238, 326 | DMSO | acs.org |
| (E)-ethyl 3,5-dimethyl-4-((2-(4-nitrophenyl)hydrazono)methyl)-1H-pyrrole-2-carboxylate | 235, 286, 316 | DMSO | acs.org |
Photoluminescence and Emission Characteristics
Certain derivatives of (E)-ethyl 3-(1H-pyrrol-2-yl)acrylate exhibit interesting photoluminescent properties, emitting light upon excitation with a suitable wavelength. This phenomenon, also known as fluorescence, arises from the radiative decay of electrons from an excited singlet state to the ground state.
For example, some C-vinylpyrrole containing aroylhydrazone derivatives have been identified as good photoluminescent materials. nih.govresearchgate.net These compounds can exhibit intense emission in the visible region, such as the yellow, green, and blue parts of the spectrum, often with a significant Stokes shift (the difference between the absorption and emission maxima). researchgate.net The emission properties are highly dependent on the molecular structure. For instance, the introduction of different aroylhydrazone moieties can tune the emission color and intensity. researchgate.net The aggregation state of the molecules can also play a crucial role, with some compounds exhibiting aggregation-induced emission (AIE), where they are non-emissive in solution but become highly fluorescent in the aggregated state. acs.org
The following table presents photoluminescence data for representative derivatives.
| Compound | Emission Maximum (λem) | Stokes Shift (nm) | Emission Color | Reference |
| (E)-ethyl 3,5-dimethyl-4-((2-phenylhydrazono)methyl)-1H-pyrrole-2-carboxylate | 521 nm | 195 | Green | nih.gov |
| (E)-ethyl 3,5-dimethyl-4-((2-(4-nitrophenyl)hydrazono)methyl)-1H-pyrrole-2-carboxylate | 521 nm | 160 | Green | nih.gov |
| (E)-ethyl 3,5-dimethyl-4-((2-(4-nitrobenzoyl)hydrazono)methyl)-1H-pyrrole-2-carboxylate | 617 nm | 282 | Orange | nih.gov |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of (E)-ethyl 3-(1H-pyrrol-2-yl)acrylate and its derivatives. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, HRMS allows for the calculation of a precise molecular formula. scielo.org.mxrsc.org This technique is crucial for confirming the identity of newly synthesized compounds and ensuring their purity. rsc.org
Various ionization techniques can be employed in HRMS, such as electrospray ionization (ESI) and electron impact (EI). scielo.org.mxrsc.org The choice of ionization method depends on the properties of the analyte. The experimentally determined monoisotopic mass is then compared with the calculated mass for the proposed molecular formula, with a very small mass difference (typically in the parts-per-million range) providing strong evidence for the correct elemental composition.
The table below provides HRMS data for several derivatives of (E)-ethyl 3-(1H-pyrrol-2-yl)acrylate, demonstrating the high accuracy of this technique.
| Compound | Molecular Formula | Calculated m/z | Found m/z | Ionization Method | Reference |
| (E)-ethyl 3-(1-(3-Methylbut-2-en-1-yl)-1H-pyrrol-2-yl)acrylate | C14H19NO2 | 233.1416 [M]+ | 233.1413 | EI | scielo.org.mx |
| (E)-ethyl 3-(1-(prop-2-yn-1-yl)-1H-pyrrol-2-yl)acrylate | C12H13NO2 | 203.0946 [M]+ | 203.0936 | EI | scielo.org.mx |
| (E)-ethyl 3-(1-(furan-2-carbonyl)-1H-pyrrol-2-yl)acrylate | C13H17NO4 | 251.1158 [M]+ | 251.1158 | EI | scielo.org.mx |
| (Z)-Ethyl 3-(3,5-dimethyl-1H-pyrrol-2-yl)-2-(2-nitrophenyl)-acrylate | C17H19N2O4 | 315.1339 [M+H]+ | 315.1350 | ESI | uow.edu.au |
| 3-(2-Benzoyl-5-(ethoxycarbonyl)vinyl)-1H-pyrrole-1-carbonitrile | C24H18N2NaO4 | 421.1159 [M+Na]+ | 421.1169 | ESI | rsc.org |
| 3-(2-Benzoyl-5-(ethoxycarbonyl)vinyl)-1-(3-methoxybenzoyl)-1H-pyrrole | C25H20N2NaO5 | 451.1264 [M+Na]+ | 451.1266 | ESI | rsc.org |
| Ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate | C11H11NO2S | 244 [M+Na]+ | 244 | ESI | iucr.org |
| Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate | C10H9NO2S | 230 [M+Na]+ | 230 | ESI | iucr.org |
Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Architecture Determination
Single-crystal X-ray diffraction is a powerful technique that provides precise three-dimensional information about the arrangement of atoms in a crystalline solid. This method is crucial for determining the molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the crystal packing.
For (E)-ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate, a derivative of the parent compound, single-crystal X-ray diffraction studies have revealed that all non-hydrogen atoms in the molecule are nearly coplanar. nih.govresearchgate.netnih.gov The maximum deviation from this plane is reported to be very small, on the order of 0.093 Å. nih.govresearchgate.net This planarity is a common feature in related structures and is crucial for understanding the electronic and packing properties of the molecule. sci-hub.senih.gov The conformation of the ethene bond is consistently found to be in the E configuration. iucr.org
The bond lengths and angles within the molecule are generally in good agreement with those observed in similar crystal structures. nih.govresearchgate.net For example, in a related thiophene (B33073) derivative, the C=C double bond length of the ethene group is approximately 1.36 Å. iucr.org
The table below summarizes key crystallographic data for (E)-ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate.
| Parameter | Value | Reference |
| Molecular Formula | C10H10N2O2 | nih.govresearchgate.net |
| Crystal System | Monoclinic | nih.govresearchgate.net |
| Space Group | P2/n | researchgate.net |
| a (Å) | 6.2811 (2) | nih.govresearchgate.net |
| b (Å) | 9.4698 (3) | nih.govresearchgate.net |
| c (Å) | 16.3936 (5) | nih.govresearchgate.net |
| β (°) | 92.645 (3) | nih.govresearchgate.net |
| V (ų) | 974.06 (5) | nih.govresearchgate.net |
| Z | 4 | nih.govresearchgate.net |
The crystal packing of (E)-ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate is primarily stabilized by intermolecular hydrogen bonds. nih.govresearchgate.net Specifically, adjacent molecules are linked by pairs of N—H···O hydrogen bonds, where the pyrrole N-H group acts as a hydrogen bond donor and a carbonyl oxygen atom of the acrylate moiety acts as the acceptor. nih.govresearchgate.net These interactions lead to the formation of centrosymmetric dimers, which can be described by the graph-set notation R²₂(14). nih.govresearchgate.net
The study of crystal packing is important for understanding the physical properties of the solid material and for crystal engineering, where the goal is to design materials with specific properties by controlling their supramolecular architecture. The planarity of the molecules often facilitates efficient packing in the crystal lattice. nih.govresearchgate.net In some derivatives, these interactions can lead to the formation of more complex structures, such as chains or sheets. nih.gov
Computational Chemistry and Quantum Mechanical Investigations of E Ethyl 3 1h Pyrrol 2 Yl Acrylate Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetic Properties
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and energetic properties of molecules. By approximating the complex many-electron problem to one involving the electron density, DFT allows for accurate calculations of various molecular properties.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps, Nodal Properties, and Spatial Distributions)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.
Theoretical calculations reveal that the HOMO and LUMO of (E)-ethyl 3-(1H-pyrrol-2-yl)acrylate and its derivatives are distributed across the entire molecule, indicating a delocalized π-electron system. sci-hub.se The HOMO is typically localized on the pyrrole (B145914) ring and the C=C double bond, while the LUMO is spread across the acrylate (B77674) portion, including the cyano and carbonyl groups. sci-hub.se This distribution is characteristic of π-conjugated systems.
The HOMO-LUMO energy gap is a significant parameter that reflects the chemical stability of a molecule. A smaller gap generally implies higher reactivity. For derivatives of (E)-ethyl 3-(1H-pyrrol-2-yl)acrylate, these gaps have been calculated to be in the range that suggests potential for applications in organic electronics. tandfonline.comtandfonline.com For instance, in related C-Vinyl pyrrole-hydrazone derivatives, the HOMO-LUMO gaps were calculated to be around 2.96-2.98 eV, indicating good chemical stability. tandfonline.com The reduction of the HOMO-LUMO gap can also be tuned by introducing different substituents, which can influence the electronic properties of the molecule. nankai.edu.cn
| Compound Derivative | HOMO-LUMO Gap (eV) | Reference |
| (2E)-methyl 2-cyano-3-(5-((E)-malonyliminomethyl)-1H-pyrrol-2-yl)acrylate (3d) | 2.9769 | tandfonline.com |
| (2E)-ethyl 2-cyano-3-(5-((E)-(succinylimino)methyl)-1H-pyrrol-2-yl) acrylate (3e) | 2.9607 | tandfonline.com |
| Hydrazone derived from ethyl α-cyano-5-formyl-2-pyrroleacrylate (3a) | 2.778 | tandfonline.com |
| Hydrazone derived from ethyl α-cyano-5-formyl-2-pyrroleacrylate (3b) | 2.9591 | tandfonline.com |
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and intramolecular interactions within a molecule. This method examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these charge transfer events.
Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactivity Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). researchgate.net
For molecules related to (E)-ethyl 3-(1H-pyrrol-2-yl)acrylate, MEP maps highlight the electronegative regions around the oxygen atoms of the carbonyl group and the nitrogen atom of the cyano group, making them susceptible to electrophilic attack. researchgate.netnih.gov Conversely, the hydrogen atoms of the pyrrole N-H group typically show a positive potential, indicating a site for nucleophilic interaction. researchgate.net These maps provide a clear rationale for the observed reactivity and intermolecular interactions, such as hydrogen bonding.
Theoretical Vibrational Spectra Calculation and Experimental Data Correlation
Computational methods can be used to calculate the theoretical vibrational spectra (FT-IR and Raman) of a molecule. By comparing these calculated spectra with experimental data, a detailed assignment of the vibrational modes can be achieved, providing a deeper understanding of the molecular structure.
For derivatives of (E)-ethyl 3-(1H-pyrrol-2-yl)acrylate, DFT calculations have been successfully used to simulate their vibrational spectra. tandfonline.comtandfonline.com The calculated frequencies for key functional groups, such as the N-H stretch of the pyrrole ring, the C=O stretch of the ester, and the C≡N stretch of the cyano group, generally show good agreement with the experimental FT-IR spectra after applying appropriate scaling factors. tandfonline.comtandfonline.com Discrepancies between theoretical and experimental values, such as red shifts in the N-H stretching frequency, can often be attributed to intermolecular hydrogen bonding in the solid state, which is not always fully accounted for in gas-phase calculations. tandfonline.comtandfonline.com
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Prediction
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the study of excited states and the prediction of electronic absorption spectra (UV-Vis). worldscientific.comdtu.dk This method is instrumental in understanding the electronic transitions that occur when a molecule absorbs light.
TD-DFT calculations on derivatives of (E)-ethyl 3-(1H-pyrrol-2-yl)acrylate have been used to predict their UV-Vis spectra, showing good correlation with experimental measurements. tandfonline.comtandfonline.comresearchgate.net The calculations can identify the specific electronic transitions responsible for the observed absorption bands, which are often of a π → π* nature, involving the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. tandfonline.comcellmolbiol.org These studies are crucial for designing molecules with specific optical properties for applications in areas like photoluminescent materials. arabjchem.orgarabjchem.org
Reactivity Descriptors and Conceptual DFT Applications
Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. These descriptors, such as chemical potential, hardness, softness, and the electrophilicity index, are derived from the electronic structure of the molecule and can be used to predict its behavior in chemical reactions.
For derivatives of (E)-ethyl 3-(1H-pyrrol-2-yl)acrylate, these reactivity descriptors have been calculated to assess their electrophilic and nucleophilic character. researchgate.netarabjchem.orgarabjchem.org For example, a high electrophilicity index suggests that the molecule will act as a strong electrophile in reactions. arabjchem.orgarabjchem.org Furthermore, local reactivity descriptors like Fukui functions can be used to identify the specific atomic sites within the molecule that are most susceptible to electrophilic or nucleophilic attack, providing a more detailed picture of its reactivity. researchgate.netarabjchem.orgarabjchem.org
Chemical Transformations and Derivatization of E Ethyl 3 1h Pyrrol 2 Yl Acrylate
Functionalization at the Pyrrole (B145914) Nitrogen Atom
The nitrogen atom of the pyrrole ring in (E)-ethyl 3-(1H-pyrrol-2-yl)acrylate is a primary site for functionalization. Deprotonation of the N-H bond facilitates the introduction of various substituents, significantly altering the molecule's electronic properties and steric profile.
N-Alkylation and N-Substitution Reactions
N-alkylation of (E)-ethyl 3-(1H-pyrrol-2-yl)acrylate is commonly achieved by treating the parent compound with a base, such as sodium hydride (NaH), in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkylating agent. scielo.org.mx This reaction introduces alkyl or substituted alkyl groups onto the pyrrole nitrogen. For example, the reaction with propargyl bromide yields the N-propargylated derivative, while using prenyl bromide results in the N-prenylated product. scielo.org.mx The reaction conditions are generally mild, often conducted at 0 °C to room temperature, providing good to excellent yields of the N-substituted products. scielo.org.mx This method has also been used to introduce acyl groups, such as the furan-2-carbonyl group, using the corresponding acyl chloride. scielo.org.mx
These N-alkylation reactions are often the initial step in multi-step synthetic sequences aimed at creating more complex molecules. mdpi.comnih.gov The introduction of a substituent on the nitrogen atom not only modifies the properties of the pyrrole but also sets the stage for subsequent reactions, such as electrophilic substitution on the pyrrole ring. scielo.org.mxmdpi.comnih.gov
Table 1: N-Alkylation and N-Acylation of (E)-ethyl 3-(1H-pyrrol-2-yl)acrylate
| Reagent | Product | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Propargyl bromide | Ethyl (E)-3-(1-(prop-2-yn-1-yl)-1H-pyrrol-2-yl)acrylate | DMF | High Yield | scielo.org.mx |
| Prenyl bromide | Ethyl (E)-3-(1-(3-methylbut-2-en-1-yl)-1H-pyrrol-2-yl)acrylate | DMF | 85% | scielo.org.mx |
| Propargyl bromide / excess NaH | Ethyl (E)-3-(1-(propa-1,2-dien-1-yl)-1H-pyrrol-2-yl)acrylate | DMF | 90% | scielo.org.mx |
| 2-Furoyl chloride | Ethyl (E)-3-(1-(furan-2-carbonyl)-1H-pyrrol-2-yl)acrylate | DMF | 87% | scielo.org.mx |
Electrophilic Substitution on the Pyrrole Ring System
The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The directing effect of the acrylate (B77674) substituent at the C-2 position influences the regioselectivity of these transformations.
Vilsmeier-Haack Formylation at C-5 Position of the Pyrrole Ring
The Vilsmeier-Haack reaction is a classic method for introducing a formyl group (-CHO) onto an electron-rich aromatic ring. wikipedia.org For N-substituted (E)-ethyl 3-(1H-pyrrol-2-yl)acrylates, this reaction proceeds with high regioselectivity at the C-5 position, the most nucleophilic site on the pyrrole ring. scielo.org.mxresearchgate.net The reaction is typically carried out using a Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide, most commonly dimethylformamide (DMF). scielo.org.mxwikipedia.org
The N-substituted pyrrole derivative is treated with the pre-formed Vilsmeier reagent at low temperature (0 °C), and the reaction mixture is then warmed to around 40 °C to drive the reaction to completion. scielo.org.mxresearchgate.net This formylation is a crucial step in the synthesis of more complex pyrrole-based structures, including precursors for fused heterocyclic systems like indolizines. mdpi.comnih.gov The resulting 5-formyl derivatives are obtained in good yields. scielo.org.mxresearchgate.net
Table 2: Vilsmeier-Haack Formylation of N-Substituted (E)-ethyl 3-(1H-pyrrol-2-yl)acrylates
| Starting Material | Product | Yield (%) | Reference |
|---|---|---|---|
| Ethyl (E)-3-(1-(prop-2-yn-1-yl)-1H-pyrrol-2-yl)acrylate | Ethyl (E)-3-(5-formyl-1-(prop-2-ynyl)-1H-pyrrol-2-yl)acrylate | High Yield | scielo.org.mx |
| Ethyl (E)-3-(1-(3-methylbut-2-en-1-yl)-1H-pyrrol-2-yl)acrylate | Ethyl (E)-3-(5-formyl-1-(3-methylbut-2-enyl)-1H-pyrrol-2-yl)acrylate | 81% | researchgate.net |
| Ethyl (E)-3-(1-(propa-1,2-dien-1-yl)-1H-pyrrol-2-yl)acrylate | Ethyl (E)-3-(5-formyl-1-(propa-1,2-dien-1-yl)-1H-pyrrol-2-yl)acrylate | 83% | researchgate.net |
Modifications of the Acrylate Moiety and Ester Functional Group
The acrylate portion of the molecule offers additional opportunities for chemical modification. These transformations can alter the electronic nature of the conjugated system or convert the ester into other functional groups.
The formation of the acrylate itself is often achieved through a Horner-Wadsworth-Emmons reaction of pyrrole-2-carbaldehyde with triethyl phosphonoacetate, or a Knoevenagel condensation with an active methylene (B1212753) compound like ethyl cyanoacetate. scielo.org.mxnih.govsci-hub.se This highlights that the α-position of the acrylate can be substituted, for example, with a cyano group, leading to compounds like (E)-ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate. nih.govnih.gov
Furthermore, the ester functional group can undergo hydrolysis to the corresponding carboxylic acid. For instance, related N-vinylpyrrolyl acrylates can be converted to (E)-3-(N-vinylpyrrol-2-yl)acrylic acids. researchgate.net This transformation from an ester to a carboxylic acid provides a handle for further reactions, such as amide bond formation. The acrylate double bond can also participate in reactions, though this is less commonly explored for this specific substrate compared to modifications at the pyrrole core.
Cyclization and Annulation Reactions to Form Fused Heterocyclic Systems
The strategic functionalization of both the pyrrole ring and its substituents enables the construction of more complex, fused heterocyclic scaffolds. These reactions often involve intramolecular cyclizations that build new rings onto the pyrrole core.
Synthesis of Indolizines
A notable application of derivatized (E)-ethyl 3-(1H-pyrrol-2-yl)acrylate is in the synthesis of indolizines, a class of nitrogen-containing bicyclic aromatic compounds. mdpi.comnih.govresearchgate.netresearchgate.net The synthesis pathway typically begins with the functionalization of the starting acrylate.
The process involves a sequence of reactions:
N-alkylation: An alkyl group is introduced at the pyrrole nitrogen as described in section 5.1.1. mdpi.comnih.gov
Vilsmeier-Haack Formylation: A formyl group is introduced at the C-5 position of the N-alkylated pyrrole, as detailed in section 5.2.1. mdpi.comnih.gov
Enaminone Formation: The resulting 5-formyl derivative is then treated with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA). This reaction converts the formyl group into a dimethylaminomethylene group, creating a pyrrole-based enaminone. mdpi.comnih.gov
Cyclization: Finally, treatment of the enaminone with a Lewis acid promotes an intramolecular cyclization, followed by elimination, to afford the fused indolizine (B1195054) ring system. mdpi.comresearchgate.netresearchgate.net
This multi-step sequence demonstrates how (E)-ethyl 3-(1H-pyrrol-2-yl)acrylate serves as a versatile platform for building complex heterocyclic architectures through a series of controlled chemical transformations. mdpi.comnih.govresearchgate.netresearchgate.net
Synthesis of Pyrrolo[1,2-a]pyrazines
The synthesis of the pyrrolo[1,2-a]pyrazine (B1600676) core from (E)-ethyl 3-(1H-pyrrol-2-yl)acrylate is a multi-step process that leverages the reactivity of the pyrrole ring. While direct cyclization to this specific fused system is not typical, a synthetic route can be achieved through initial functionalization of the pyrrole moiety.
A plausible pathway involves the introduction of a formyl group at the C5 position of the pyrrole ring, which is activated by the acrylate substituent. This is typically accomplished via the Vilsmeier-Haack reaction. nih.gov Research has demonstrated the feasibility of this formylation on related N-alkylated pyrrole-2-yl acrylates. nih.gov For instance, an N-substituted methyl 3-(pyrrol-2-yl)acrylate can be formylated at the C5-position to yield the corresponding 5-formyl derivative. nih.gov
Following formylation, the resulting ethyl (E)-3-(5-formyl-1H-pyrrol-2-yl)acrylate serves as a key intermediate. This aldehyde can then be converted into an enaminone. The synthesis of pyrrolo[1,2-a]pyrazines has been successfully demonstrated from the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium (B1175870) acetate. nih.gov This suggests that the enaminone derived from the formylated (E)-ethyl 3-(1H-pyrrol-2-yl)acrylate could undergo a similar intramolecular cyclization and condensation with an ammonia (B1221849) source to furnish the desired pyrrolo[1,2-a]pyrazine ring system. However, it has been noted that the treatment of the formylated acrylate with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form the enaminone can result in a complex mixture of products, with the desired enaminone intermediate being isolated in low yields. nih.gov
It is important to note that analogous enaminones derived from alkyl (E)-3-(1H-pyrrol-2-yl)acrylates have also been shown to yield indolizines upon treatment with a Lewis acid, highlighting the divergent reactivity of these intermediates. nih.govresearchgate.netresearchgate.net
Synthesis of Hydrazone and Related Schiff Base Derivatives
The acrylate and pyrrole moieties of (E)-ethyl 3-(1H-pyrrol-2-yl)acrylate offer two primary sites for the synthesis of hydrazone and related derivatives: reaction at the ester carbonyl group to form acrylohydrazides, and reaction at a newly introduced carbonyl group on the pyrrole ring to form hydrazones (Schiff bases).
The direct reaction of the ester functional group with hydrazine (B178648) is a common method for preparing hydrazides. For example, the related compound (E)-ethyl-3-(furan-2-yl) acrylate reacts with hydrazine monohydrate in ethanol (B145695) at room temperature to yield (E)-3-(furan-2-yl) acrylohydrazide. peerj.com This suggests a similar reaction is feasible for (E)-ethyl 3-(1H-pyrrol-2-yl)acrylate, which would produce (E)-3-(1H-pyrrol-2-yl)acrylohydrazide. This acrylohydrazide can then be condensed with various aldehydes and ketones to form N-acylhydrazones.
Alternatively, and more widely reported for this class of compounds, is the synthesis of hydrazones from a formylated precursor. As established, (E)-ethyl 3-(1H-pyrrol-2-yl)acrylate can be formylated at the C5-position. nih.govglobaljournals.org The resulting ethyl (E)-3-(5-formyl-1H-pyrrol-2-yl)acrylate is a valuable intermediate for synthesizing Schiff base derivatives. This aldehyde undergoes acid-catalyzed condensation with various aryl or heteroaryl hydrazides in a solvent like methanol (B129727) to produce the corresponding hydrazones in good yields. arabjchem.orgarabjchem.org
Several studies have detailed this transformation using a closely related precursor, ethyl 2-cyano-3-(5-formyl-1H-pyrrol-2-yl)-acrylate, reacting it with a variety of hydrazides. arabjchem.orgarabjchem.orgresearchgate.netresearchgate.net
Table 1: Examples of Hydrazides Used in the Synthesis of Pyrrole-Hydrazone Derivatives
| Hydrazide Reactant | Reference |
|---|---|
| 2-Hydroxy-benzoic acid hydrazide (Salicylhydrazide) | arabjchem.orgresearchgate.net |
| Isoniazid (Pyridine-4-carboxylic acid hydrazide) | arabjchem.orgresearchgate.net |
| 3,5-Dinitro-benzohydrazide | arabjchem.orgresearchgate.net |
| 4-Nitro-benzohydrazide | researchgate.net |
The general reaction involves stirring equimolar amounts of the formyl-pyrrole derivative and the chosen hydrazide in methanol, often with a catalytic amount of concentrated hydrochloric acid, at room temperature. arabjchem.orgarabjchem.org The resulting hydrazone products typically precipitate from the reaction mixture and can be purified by filtration and washing. arabjchem.orgarabjchem.org
Structural Characterization of Derived Hydrazones
The structures of the synthesized hydrazone derivatives of formylated pyrrole acrylates are extensively confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry. arabjchem.orgacs.orgtandfonline.com
¹H NMR Spectroscopy: The ¹H NMR spectra provide definitive evidence for the formation of the hydrazone linkage (-CH=N-NH-CO-). Key diagnostic signals for C-vinylpyrrole aroylhydrazones derived from the formylated, cyanated analogue include:
A singlet for the imine proton (-CH=N) appearing in the range of δ 7.4-8.5 ppm. researchgate.net
Singlets for the two distinct NH protons (pyrrole NH and hydrazide CONH), which are often observed as broad signals at downfield shifts, typically above δ 10.0 ppm. acs.org
Signals for the vinyl protons of the acrylate moiety.
Characteristic signals for the ethyl ester group (a quartet around δ 4.2 ppm and a triplet around δ 1.3 ppm). acs.org
Aromatic and pyrrole ring protons at their expected chemical shifts.
Table 2: Selected ¹H NMR Chemical Shifts (δ, ppm) for a Representative Hydrazone Derivative (Data for (E)-ethyl 3,5-dimethyl-4-((2-(4-nitrobenzoyl)hydrazono)methyl)-1H-pyrrole-2-carboxylate) acs.org
| Proton | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyrrole-NH | 11.76 | s |
| Hydrazide-NH | 11.67 | s |
| -CH=N | 8.48 | s |
| CH₂ (ester) | 4.21-4.28 | q |
FT-IR Spectroscopy: Infrared spectroscopy is used to identify key functional groups in the hydrazone derivatives. The presence of the C=N (imine) stretching vibration, typically observed around 1521-1602 cm⁻¹, confirms the formation of the hydrazone. tandfonline.com Other important vibrational bands include the N-H stretching of the pyrrole and amide groups (around 3100-3400 cm⁻¹) and the C=O stretching of the ester and amide groups (around 1650-1710 cm⁻¹). The presence of a strong C≡N stretching band around 2209 cm⁻¹ is noted for derivatives containing this group. tandfonline.com
Conformational Equilibria in Hydrazone Derivatives
Hydrazone derivatives, particularly N-acylhydrazones derived from acrylohydrazides, can exist as a mixture of conformational isomers in solution due to restricted rotation around the amide (CO-NH) and imine (C=N) bonds. peerj.com
Studies on the closely related (E)-3-(furan-2-yl) acrylohydrazide derivatives using ¹H NMR spectroscopy in DMSO-d₆ have shown the presence of an equilibrium between different conformers. peerj.com These are typically described as synperiplanar (sp) and antiperiplanar (ap) conformers, referring to the spatial arrangement around the C(O)-N bond. The duplication of signals in the NMR spectrum for protons near the amide and imine functionalities is a clear indication of this conformational isomerism. peerj.com For instance, separate signals for the NH and N=CH protons are often observed for the sp and ap forms. peerj.com
The preferred conformation can be influenced by factors such as the nature of the substituents and the solvent. For some derivatives, one conformer may be predominant, while for others, a nearly equimolar mixture can be observed. peerj.com
In addition to the amide bond rotation, the configuration around the imine (C=N) and the acrylate (C=C) double bonds is generally found to be in the more stable E configuration. Theoretical studies and analysis of crystal structures of related hydrazones confirm that the E-configuration with respect to the C=N Schiff base bond is energetically favorable. researchgate.nettandfonline.com This arrangement places the bulkier groups on opposite sides of the double bond, minimizing steric hindrance.
Advanced Research Applications of E Ethyl 3 1h Pyrrol 2 Yl Acrylate and Its Derivatives
Role as Versatile Building Blocks in Complex Organic Synthesis and Natural Product Mimicry
The pyrrole (B145914) ring and the reactive acrylate (B77674) system make (E)-ethyl 3-(1H-pyrrol-2-yl)acrylate a valuable intermediate in organic synthesis. Researchers have utilized this compound as a foundational element for constructing more elaborate molecular architectures.
A key application is in the total synthesis of natural products and their analogues. For instance, (E)-ethyl 3-(1H-pyrrol-2-yl)acrylate serves as a key starting material in the divergent and selective functionalization pathways to synthesize the aglycone alkaloid Pyrrolemarumine. scielo.org.mxjmcs.org.mx The compound's structure allows for selective reactions at the pyrrole nitrogen or other positions, enabling the assembly of complex heterocyclic systems. scielo.org.mx
Furthermore, derivatives of pyrrole acrylic acid have been synthesized to mimic the structural features of natural antibiotics like trichostatin A. nih.gov This mimicry is a strategic approach in medicinal chemistry to develop new therapeutic agents. The compound also participates in cycloaddition reactions, such as the Van Leusen pyrrole synthesis, where derivatives like (E)-ethyl-3-(2-nitrophenyl)acrylate react with reagents like tosylmethyl isocyanide (TosMIC) to form new, highly substituted pyrroles. mdpi.com These products can then be transformed into complex fused heterocyclic systems, such as 2H-pyrrolo[3,4-c]quinolines. mdpi.com The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, is often employed to synthesize cyanated derivatives like (E)-ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate, highlighting its role as a crucial intermediate for molecules with potential pharmaceutical applications. nih.govresearchgate.net
Applications in Materials Science and Optoelectronics
The electronic properties inherent to the conjugated system of pyrrole acrylates have positioned them as promising candidates for applications in materials science, particularly in the field of optoelectronics.
The pyrrole acrylate scaffold is an excellent backbone for designing chromophores and fluorophores. By modifying the substituents on the pyrrole ring, the electronic and photophysical properties of these molecules can be finely tuned.
Research has demonstrated the synthesis of blue-emissive pyrroles which can be further functionalized to create a library of bichromophoric pyrrole-fluorophore conjugates. nih.gov These conjugates can exhibit intramolecular energy transfer, leading to dual emission and unique colors. nih.gov Similarly, unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) dyes, derived from pyrrole precursors, show interesting fluorescence properties, including solvatochromism, where the emission wavelength changes with the polarity of the solvent. rsc.org For example, a 5-p-diethylaminophenyl substituted derivative exhibits solvatochromic fluorescence, shifting from 393 nm in n-hexane to 446 nm in acetonitrile. rsc.org In contrast, a 6-substituted derivative can display dual fluorescence in certain solvents. rsc.org The development of fluorescent probes for biological imaging is another significant application, where the Paal-Knorr reaction has been used to create fluorescent pyrroles that can act as probes for enzymes like COX-2. nih.gov
Table 1: Photophysical Properties of Selected Pyrrole-Based Fluorophores
| Derivative | Excitation Max (nm) | Emission Max (nm) | Solvent | Key Feature | Reference |
|---|---|---|---|---|---|
| 5-p-diethylaminophenyl-1,4-dihydropyrrolo[3,2-b]pyrrole | 346 | 393 | n-hexane | Solvatochromic Shift | rsc.org |
| 5-p-diethylaminophenyl-1,4-dihydropyrrolo[3,2-b]pyrrole | 346 | 446 | acetonitrile | Solvatochromic Shift | rsc.org |
| 6-p-diethylaminophenyl-1,4-dihydropyrrolo[3,2-b]pyrrole | 308 | 392 and 517 | dichloromethane | Dual Fluorescence | rsc.org |
(E)-ethyl 3-(1H-pyrrol-2-yl)acrylate and its derivatives serve as valuable monomers for the synthesis of advanced polymer materials. The acrylate group readily participates in various polymerization reactions, while the pyrrole moiety can impart unique properties such as conductivity to the resulting polymer.
A bifunctional photoinitiator, 2-(4-(2-hydroxy-2-methylpropanoyl)phenoxy)ethyl(E)-3-(1-methyl-1H-pyrrol-2-yl)acrylate, has been synthesized and used in dual-wavelength photopolymerization to create diblock copolymers. rsc.orgbohrium.com This demonstrates the role of the pyrrole acrylate derivative in initiating and controlling polymer chain growth. Furthermore, pyrrole-bearing methacrylate (B99206) monomers, such as 2-(1H-pyrrol-1-yl)ethyl methacrylate (PEMA), have been synthesized and polymerized for the first time via atom transfer radical polymerization (ATRP). nih.gov Other research has focused on creating calix scirp.orgpyrrole-based acrylate and acrylamide (B121943) monomers, which are designed as precursors for anion-selective polymer membranes. researchgate.net The polymerization can also be carried out using a "one-pot" synthesis strategy, where the emulsion polymerization of acrylate monomers occurs simultaneously with the oxidative polymerization of pyrrole. researchgate.net Pyrrole derivatives can also act as sensitizers in photoinitiating systems, activating the radical polymerization of other acrylate monomers. mdpi.com
Mechanistic Insights into Biological Activity
While clinical data is outside the scope of this article, significant research has been conducted to understand the molecular mechanisms behind the biological activity of pyrrole acrylate derivatives. This involves detailed structure-activity relationship studies and computational modeling.
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. By systematically altering the chemical structure of pyrrole derivatives, researchers can identify the key molecular features responsible for their biological effects.
For instance, in the development of anticancer agents, SAR studies on pyrrole derivatives have revealed that specific substitutions are critical for inhibiting protein kinases like EGFR and CDK2. nih.gov The replacement of an aromatic side chain with a 2-(piperidin-1-yl)acetamido moiety was found to slightly enhance cytotoxicity. nih.gov For dual EGFR and Aurora kinase A inhibitors, the presence of halogen atoms on an anilino moiety was identified as pivotal for activity. nih.gov In the context of cannabinoid receptor agonists, SAR analysis of 1-alkyl-2,5-dimethyl-3,4-substituted pyrroles helped identify positions on the pyrrole nucleus that are crucial for receptor binding and activation. escholarship.org Studies on antibacterial streptopyrroles indicated that monochloride-substituted derivatives exhibit more potent activity than their dichloride counterparts, suggesting that reducing the electron-withdrawing nature of the substituents can enhance bioactivity. mdpi.com
Table 2: Summary of Key SAR Findings for Bioactive Pyrrole Derivatives
| Compound Class | Biological Target | Key Structural Finding | Impact on Activity | Reference |
|---|---|---|---|---|
| Pyrrolo[3,2-d]pyrimidines | EGFR/CDK2 | 4-chloro congener | Most active against HCT116 cell line | nih.gov |
| Diaryl-substituted pyrroles | EGFR/AURKA | Halogen on 4-anilino moiety | Pivotal for dual inhibition | nih.gov |
| 1-Alkyl-2,5-dimethyl-pyrroles | Cannabinoid Receptors | Substitution at positions 1, 3, and 4 | Modulates receptor affinity and efficacy | escholarship.org |
To gain a deeper understanding of how these compounds function at a molecular level, researchers employ computational molecular docking studies. This technique simulates the binding of a ligand (the pyrrole derivative) to the active site of a biological target, such as a receptor or enzyme.
Docking studies have been instrumental in designing novel pyrrole derivatives. For example, simulations of oxadiazole-ligated pyrrole derivatives binding to the enoyl-ACP (CoA) reductase enzyme (ENR) from Mycobacterium tuberculosis identified key interactions. nih.gov These studies showed hydrogen bonding between the pyrrole nitrogen and the amino acid Gly14, as well as hydrophobic interactions with residues like Ile21. nih.gov Similar studies have been performed for pyrrole derivatives targeting HIV-1 receptors, the COX-2 enzyme, and enzymes involved in Alzheimer's disease like MAO-B and AChE. scirp.orgresearchgate.netmdpi.com In the case of MAO-B inhibitors, docking revealed stable π-π stacking interactions between the pyrrole's aromatic moieties and tryptophan residues in the enzyme's active site. mdpi.com For potential antifungal agents, molecular docking was used to investigate the interaction of pyrrole-based compounds with the catalytic site of the HMG-CoA reductase (HMGR) enzyme in various Candida species, suggesting a probable mechanism of action. mdpi.com
Table 3: Examples of Molecular Docking Studies on Pyrrole Derivatives
| Pyrrole Derivative Class | Biological Target | Key Predicted Interaction | Reference |
|---|---|---|---|
| Oxadiazole-ligated pyrroles | Enoyl-ACP (CoA) reductase (ENR) | H-bond between pyrrole N-H and Gly14 | nih.gov |
| N-substituted pyrroles | HIV-1 Receptors | High binding energy values indicate strong interaction | researchgate.net |
| Pyrrole-based Schiff bases | Monoamine oxidase B (MAO-B) | π-π stacking with Trp86 and Trp286 residues | mdpi.com |
| Pyrrolo[3,2-d]pyrimidines | Epidermal Growth Factor Receptor (EGFR) | Prediction of binding interactions within the ATP pocket | nih.gov |
Q & A
Q. What are the optimal synthetic routes for (E)-ethyl 3-(1H-pyrrol-2-yl)acrylate?
The synthesis typically involves alkylation or coupling reactions. For example, a method using NaH and propargyl bromide in DMF (dimethylformamide) as a base and solvent, respectively, has been reported to yield derivatives of this compound. Reaction conditions such as solvent volume (e.g., 1.0 mL vs. 2.0 mL DMF) can influence product distribution, as seen in the preparation of methyl and ethyl acrylate analogs . Optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometry to minimize side products like allenyl derivatives.
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- NMR Spectroscopy : and NMR are critical for confirming the (E)-stereochemistry and substituent positions. For instance, the vinyl proton in the acrylate moiety typically appears as a doublet near δ 6.5–7.5 ppm, while pyrrole protons resonate between δ 6.0–7.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 190.20 for CHNO) .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves the planar acrylate-pyrrole system and intermolecular interactions (e.g., hydrogen bonding). Monoclinic P2/n space group parameters (a = 6.2811 Å, b = 9.4698 Å, c = 16.3936 Å, β = 92.645°) were reported for the title compound .
Advanced Research Questions
Q. How can crystallographic data contradictions be resolved using software like SHELX?
SHELXL is widely used for refining crystal structures. Key steps include:
- Data Scaling : Correcting for absorption and decay using programs like SADABS.
- Structure Solution : Employing direct methods (SHELXD) for phase determination.
- Refinement : Iterative cycles adjusting positional and thermal parameters. For example, the R factor of 0.049 and wR factor of 0.133 were achieved for the title compound by refining hydrogen-bonding networks and disorder models .
Q. What methodologies analyze the compound’s reactivity in diverse chemical transformations?
- Mechanistic Studies : DFT calculations (e.g., TD-DFT) predict electronic transitions and regioselectivity in reactions. For acrylate derivatives, the electron-withdrawing ester group directs nucleophilic attacks to the β-position .
- Kinetic Profiling : Monitoring reaction rates under varying conditions (e.g., solvent polarity, temperature) using UV-Vis or NMR. For example, DMF’s polar aprotic nature accelerates alkylation but may promote side reactions if used in excess .
Q. How can this compound be tailored for biological activity studies, such as antifungal assays?
- Derivatization : Introducing substituents (e.g., halogens, methyl groups) enhances bioactivity. A related pyrrole-pyrazole hybrid showed antifungal activity (MIC = 16 µg/mL) against Candida albicans via membrane disruption .
- In Vitro Assays : Broth microdilution tests quantify minimum inhibitory concentrations (MICs), while fluorescence microscopy visualizes cellular uptake .
Q. What strategies enable the design of fluorescent probes using (E)-ethyl 3-(1H-pyrrol-2-yl)acrylate?
- Functionalization : Attaching fluorophores (e.g., naphthalene, cyano groups) to the acrylate or pyrrole moiety. A C3-symmetric Schiff base probe derived from a similar acrylate exhibited acetate ion selectivity via bathochromic shifts in UV-Vis spectra .
- Binding Studies : Titration experiments (e.g., NMR, fluorescence quenching) quantify host-guest interactions. For example, anthracene-appended analogs detect metal ions via chelation-enhanced fluorescence (CHEF) .
Data Contradictions and Resolution
- Stereochemical Outcomes : Divergent products (e.g., allenyl vs. propargyl derivatives) arise from slight variations in solvent volume or base strength. Resolution involves optimizing reaction conditions and characterizing products via NMR coupling constants (e.g., J = 12–16 Hz for (E)-isomers) .
- Crystallographic Disorder : Partial occupancy of ethyl/pyrrole groups in crystal lattices may skew refinement metrics. Using TWINABS for twinned data or increasing data-to-parameter ratios (>15:1) improves accuracy .
Methodological Best Practices
- Synthesis : Use anhydrous DMF under inert atmospheres to prevent hydrolysis of the acrylate ester.
- Characterization : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare with computed spectra (e.g., using Gaussian 09).
- Biological Testing : Include positive controls (e.g., fluconazole for antifungal assays) and validate cytotoxicity in mammalian cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
